1-(2-Chlorophenyl)biguanide

Descripción general

Descripción

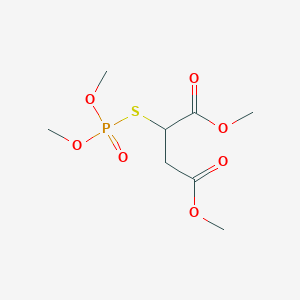

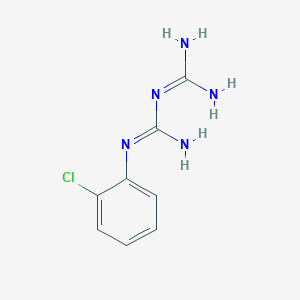

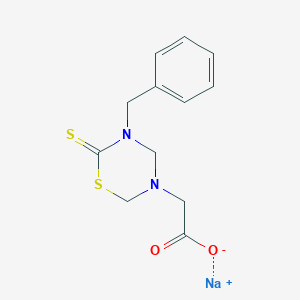

“1-(2-Chlorophenyl)biguanide” is a chemical compound with the molecular formula C8H11Cl2N5 . It is used in laboratory chemicals . It is also known as "{[(2-chloroanilino)(imino)methyl]amino} methanimidamide hydrochloride" .

Synthesis Analysis

The synthesis of biguanide compounds has been extensively studied . The conditions chosen for the synthesis of a small library of pyrazole-containing biguanide derivatives were 2 equivalents of dicyandiamide and 2.2 equivalents of trimethylsilyl chloride in dry acetonitrile under MW irradiation (200–400 W) for 15 min at 140 °C .

Molecular Structure Analysis

The molecular structure of “1-(2-Chlorophenyl)biguanide” is characterized by an average mass of 248.112 Da and a monoisotopic mass of 247.039154 Da .

Physical And Chemical Properties Analysis

“1-(2-Chlorophenyl)biguanide” is a solid substance . It has a boiling point of 247 - 250 °C / 476.6 - 482 °F .

Aplicaciones Científicas De Investigación

Summary of the Application

Biguanides are a family of drugs with diverse clinical applications . They are commonly prescribed for the treatment of type II diabetes and to prevent malaria, and are under investigation for their uses in cardiovascular disease and cancer .

Methods of Application or Experimental Procedures

Biguanides, including 1-(2-Chlorophenyl)biguanide, inhibit mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase) at millimolar and high micromolar concentrations . This inhibition is physiologically relevant because biguanides are positively charged molecules and are thus concentrated inside mitochondria by the mitochondrial membrane potential .

Results or Outcomes

The inhibition of mitochondrial respiratory complex I by biguanides has been observed to have anti-hyperglycemic properties . This has led to their use in the treatment of type II diabetes . Furthermore, only those biguanides that enter mitochondria and inhibit complex I activate AMP kinase, strengthening links between complex I and the downstream effects of biguanide treatments .

Application in Neurobiology

Summary of the Application

Biguanides, including 1-(3-Chlorophenyl)biguanide, have been found to be very potent 5-HT3 serotonin receptor agonists . This means they can bind to these receptors and activate them, which can have various effects on the body.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds would be administered in a controlled manner to study their effects on the 5-HT3 serotonin receptors .

Application in Cancer Research

Summary of the Application

Biguanides are a family of antidiabetic drugs with documented anticancer properties in preclinical and clinical settings . Despite intensive investigation, how they exert their therapeutic effects is still debated .

Results or Outcomes

This comprehensive review illustrates the current knowledge of pharmacokinetics, receptors, sensors, intracellular alterations, and the mechanism of action of biguanides in diabetes and cancer . The conditions of usage and variables affecting the response to these drugs, the effect on the immune system and microbiota, as well as the results from the most relevant clinical trials in cancer are also discussed .

Safety And Hazards

“1-(2-Chlorophenyl)biguanide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-(diaminomethylidene)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWFJPZMYHPQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274880 | |

| Record name | 1-(2-chlorophenyl)biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)biguanide | |

CAS RN |

49872-43-7 | |

| Record name | 1-(2-chlorophenyl)biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)

![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)